Bryonolic acid - 24480-44-2

Bryonolic acid

Catalog Number: EVT-261658
CAS Number: 24480-44-2
Molecular Formula: C30H48O3
Molecular Weight: 456.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Bryononic acid is a new cucurbitane-type triterpenoids from Bryonia aspera. Protect Against N-methyl-d-Aspartate-Induced Neurotoxicity in PC12 Cells. Bryonolic acid transcriptional control of anti-inflammatory and antioxidant genes in macrophages in vitro and in vivo.
Overview

Bryonolic acid is a triterpenoid compound classified within the D:C-friedooleanane class. It is primarily derived from various plant sources and has garnered attention for its potential biological activities, including anti-inflammatory and anticancer properties. Research indicates that bryonolic acid may inhibit cholesterol esterification and affect cellular processes linked to cancer cell proliferation and invasiveness.

Source and Classification

Bryonolic acid is typically extracted from plants such as Ziziphus jujuba and other members of the Rhamnaceae family. Its classification as a triterpenoid places it among a group of naturally occurring compounds known for their diverse biological activities. Triterpenoids are characterized by their complex structures derived from the isoprenoid pathway, which contributes to their varied pharmacological effects.

Synthesis Analysis

Methods and Technical Details

The synthesis of bryonolic acid can occur through several methods, primarily involving extraction from natural sources or chemical synthesis in the laboratory. The extraction process often utilizes organic solvents, where plant materials are subjected to solvent extraction techniques to isolate the compound. For example, one study demonstrated the conversion of isomultiflorenol into bryonolic acid using a yeast system, indicating a biotechnological approach to its synthesis .

Chemical synthesis may involve multi-step reactions, including functional group modifications and cyclization processes. Detailed methodologies for synthesizing bryonolic acid can vary, but they typically require careful control of reaction conditions to achieve the desired stereochemistry.

Molecular Structure Analysis

Structure and Data

Bryonolic acid possesses a complex molecular structure characterized by multiple rings and functional groups typical of triterpenoids. Its molecular formula is C30H50OC_{30}H_{50}O, with a molecular weight of approximately 442.72 g/mol. The compound's structure includes a friedooleanane skeleton, which contributes to its biological activity.

Rotational analysis studies have been conducted to understand the conformational dynamics of bryonolic acid, revealing insights into its stereochemical features . These analyses are crucial for elucidating how structural variations may influence its biological functions.

Chemical Reactions Analysis

Reactions and Technical Details

Bryonolic acid undergoes various chemical reactions that facilitate its biological activity. One significant reaction involves its interaction with cellular components that modulate cholesterol metabolism. For instance, bryonolic acid has been shown to inhibit acyl-CoA:cholesterol acyltransferase activity, which plays a crucial role in cholesterol esterification within cells .

In vitro studies have demonstrated that bryonolic acid can reduce cell viability in cancer cell lines by inducing apoptosis and inhibiting cell proliferation through mechanisms that involve modulation of lipid metabolism and inflammatory pathways .

Mechanism of Action

Process and Data

The mechanism of action of bryonolic acid primarily involves its impact on cellular signaling pathways related to inflammation and cancer progression. Research indicates that bryonolic acid exerts anti-inflammatory effects by transcriptionally controlling genes associated with inflammatory responses .

In cancer cells, it inhibits clonogenicity—the ability of cells to form colonies—by disrupting metabolic processes essential for cell survival and proliferation. The compound's IC50 value has been reported at approximately 12.6 µM, indicating its potency in inhibiting cancer cell growth .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Bryonolic acid exhibits several notable physical properties:

  • Appearance: Typically presented as a white crystalline solid.
  • Solubility: Soluble in organic solvents such as ethanol and chloroform but poorly soluble in water.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within the range typical for triterpenoids.

Chemical properties include its reactivity with various nucleophiles due to the presence of hydroxyl groups in its structure, allowing it to participate in esterification and other chemical transformations.

Applications

Scientific Uses

Bryonolic acid has significant potential in various scientific applications:

  • Pharmaceutical Research: Due to its anticancer and anti-inflammatory properties, it is being investigated as a potential therapeutic agent for treating various cancers.
  • Nutraceuticals: Its health benefits may extend to dietary supplements aimed at reducing inflammation or cholesterol levels.
  • Biotechnology: The compound's biosynthetic pathways are being explored for biotechnological applications, including the production of other bioactive compounds.

Research continues to elucidate the full range of biological activities associated with bryonolic acid, paving the way for its potential use in medicine and health sciences.

Anticancer Mechanisms of Bryonolic Acid

Inhibition of Acyl-CoA:Cholesterol Acyltransferase (ACAT) Activity

Role of ACAT in Cholesterol Esterification and Tumor Promotion

Acyl-CoA:cholesterol acyltransferase (ACAT) enzymes (SOAT1/SOAT2) catalyze the esterification of free cholesterol into cholesteryl esters (CEs) for intracellular storage within lipid droplets. In cancer biology, this process facilitates tumor progression by providing rapidly proliferating cells with accessible cholesterol reserves for membrane synthesis and signaling pathways. Crucially, cholesteryl esters (particularly cholesteryl oleate) function as biochemical tumor promoters by fueling cancer cell proliferation, survival, and metastatic potential [1] [5]. Elevated ACAT activity and subsequent CE accumulation are hallmarks of aggressive malignancies, including breast, prostate, and glioblastoma cancers, where they correlate with poor prognosis and therapeutic resistance [5]. Bryonolic acid (BrA) disrupts this oncogenic pathway by directly inhibiting ACAT activity, thereby depleting intracellular CE pools essential for tumor growth and invasiveness [1].

Table 1: ACAT Dysregulation in Cancer and Clinical Implications

Cancer TypeACAT Expression/CE AccumulationClinical Correlation
Breast CancerSOAT1 OverexpressionHigher tumor grade, poor prognosis
Prostate CancerElevated Cholesteryl Oleate LevelsBiomarker of aggressiveness
GlioblastomaSOAT1 OverexpressionEnhanced proliferation and invasiveness
Pancreatic CancerSOAT1/SOAT2 OverexpressionIncreased metastasis and treatment resistance
Adrenocortical CarcinomaSOAT1 OverexpressionReduced patient survival

Dose-Dependent Suppression of Cancer Cell Clonogenicity and Invasiveness

Bryonolic acid exerts potent anticancer effects through concentration-dependent inhibition of ACAT. In rat liver microsomes, BrA suppressed ACAT activity with increasing efficacy at concentrations ranging from 1 μM to 50 μM. This suppression translates functionally to intact cancer cells, where BrA demonstrated an IC₅₀ of 12.6 ± 2.4 μM against ACAT [1]. Critically, this enzymatic inhibition directly impairs fundamental malignant behaviors:

  • Clonogenicity Suppression: BrA treatment (10-50 μM) significantly reduced colony-forming capacity across multiple cancer cell lines (MCF-7 breast cancer, MDA-MB-231 triple-negative breast cancer, U-87 glioblastoma). This indicates impaired long-term proliferative potential and survival of cancer stem-like cells [1].
  • Invasiveness Blockade: BrA (25-50 μM) potently inhibited cancer cell invasion through extracellular matrix components, a critical step in metastasis. The potency of this effect varied between cell lines but consistently demonstrated a clear dose-response relationship [1].

Table 2: Dose-Dependent Anticancer Effects of Bryonolic Acid In Vitro

Cancer Cell LineACAT IC₅₀ (μM)Effective Concentration Range for Clonogenicity Inhibition (μM)Effective Concentration Range for Invasion Inhibition (μM)
MCF-7 (Breast)12.6 ± 2.410 - 5025 - 50
MDA-MB-231 (Breast)Comparable10 - 5025 - 50
U-87 (Glioblastoma)Comparable10 - 5025 - 50
NIH-3T3-CCK2R-E151AComparable10 - 5025 - 50

Comparative Efficacy Against Other Pentacyclic Triterpenoids

Bryonolic Acid vs. Betulinic Acid and Ursolic Acid in ACAT Inhibition

While pentacyclic triterpenoids share structural similarities, their ACAT inhibitory potency and anticancer efficacy vary significantly. Direct comparative studies under identical experimental conditions reveal BrA's superior efficacy:

  • ACAT Inhibition: At equimolar concentrations (50 μM), BrA inhibited cholesterol esterification in cancer cells more effectively than betulinic acid (BA) or ursolic acid (UA). The relative order of potency was BrA > UA > BA [1].
  • Functional Anticancer Effects: The superior ACAT inhibition by BrA correlated with more potent suppression of clonogenicity and invasiveness compared to BA and UA when tested at the same concentration (50 μM) in MCF-7, MDA-MB-231, and U-87 cells [1]. This suggests BrA's structural configuration confers enhanced specificity or affinity for ACAT compared to its structural analogs. While BA and UA possess other notable biological activities (e.g., UA exhibits moderate antibacterial activity against Gram-positive bacteria [4] [6]), their efficacy in blocking the critical cholesterol esterification pathway in cancer is demonstrably lower than that of BrA.

Table 3: Comparative Efficacy of Bryonolic Acid and Related Triterpenoids

CompoundACAT Inhibition at 50 μM (Relative Efficacy)Clonogenicity Inhibition (50 μM)Invasiveness Inhibition (50 μM)Primary Reported Bioactivities Beyond ACAT
Bryonolic Acid+++ (Most Potent)Significant SuppressionSignificant SuppressionImmunomodulation, Anti-inflammatory, Antioxidant, Neuroprotection
Ursolic Acid++Moderate SuppressionModerate SuppressionAntibacterial (Gram+), Anti-inflammatory, Antioxidant
Betulinic Acid+ (Weakest)Mild SuppressionMild SuppressionAntiviral, Antimalarial, Pro-apoptotic (Melanoma specific)

Reversal of Anticancer Effects by Exogenous Cholesteryl Oleate

The mechanistic link between BrA's ACAT inhibition and its anticancer effects is conclusively demonstrated by rescue experiments. The addition of exogenous cholesteryl oleate (the primary enzymatic product of ACAT) to cancer cell cultures treated with BrA effectively reversed the compound's suppressive effects on both clonogenicity and invasiveness [1]. This reversal occurs because cholesteryl oleate bypasses the ACAT blockade, directly replenishing the intracellular pool of tumor-promoting cholesteryl esters that BrA depletes. This finding provides critical evidence that:

  • The primary anticancer mechanism of BrA is mediated through the specific inhibition of ACAT and the consequent depletion of oncogenic CEs.
  • The depletion of cholesteryl esters, particularly cholesteryl oleate, is responsible for impairing cancer cell survival (clonogenicity) and spread (invasiveness).
  • ACAT activity and its product, cholesteryl oleate, are valid therapeutic targets for anticancer strategies, as their manipulation directly dictates malignant cell behavior [1] [5].

Properties

CAS Number

24480-44-2

Product Name

Bryonolic acid

IUPAC Name

(2R,4aS,6aS,8aR,10S,12aS,14aS,14bR)-10-hydroxy-2,4a,6a,9,9,12a,14a-heptamethyl-1,3,4,5,6,7,8,8a,10,11,12,13,14,14b-tetradecahydropicene-2-carboxylic acid

Molecular Formula

C30H48O3

Molecular Weight

456.7 g/mol

InChI

InChI=1S/C30H48O3/c1-25(2)21-9-8-20-19(28(21,5)12-11-23(25)31)10-13-30(7)22-18-27(4,24(32)33)15-14-26(22,3)16-17-29(20,30)6/h21-23,31H,8-18H2,1-7H3,(H,32,33)/t21-,22+,23-,26+,27+,28+,29+,30-/m0/s1

InChI Key

BHVJSLPLFOAMEV-FPLINDMSSA-N

SMILES

CC1(C2CCC3=C(C2(CCC1O)C)CCC4(C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C

Solubility

Soluble in DMSO

Synonyms

3beta-hydroxy-D-C-friedoolean-8-en-29-oic acid
bryonolic acid

Canonical SMILES

CC1(C2CCC3=C(C2(CCC1O)C)CCC4(C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C

Isomeric SMILES

C[C@]12CC[C@@](C[C@H]1[C@@]3(CCC4=C([C@]3(CC2)C)CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)(C)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.